

Nanangenine F: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nanangenine F

Cat. No.: B10823458

[Get Quote](#)

An In-depth Overview of the Chemical Structure, Properties, and Biological Activities of a Novel Drimane Sesquiterpenoid

Introduction

Nanangenine F is a drimane sesquiterpenoid, a class of natural products characterized by a bicyclic drimane core.^[1] It is a fungal metabolite isolated from the novel Australian fungus, *Aspergillus nanangensis*.^{[1][2]} The **nanangenine** family of compounds, including **Nanangenine F**, represents a significant portion of the secondary metabolites produced by this fungus.^[3] **Nanangenine F** has demonstrated notable biological activities, including antibacterial and cytotoxic effects, making it a compound of interest for further investigation in drug discovery and development.^[1] This document provides a comprehensive technical overview of **Nanangenine F**, summarizing its chemical and physical properties, biological activities, and the experimental protocols for its isolation and characterization.

Chemical Structure and Properties

Nanangenine F is structurally defined as (1R,4R,4aR,5R,8aS)-4-formyl-4,5-dihydroxy-3,4a,8,8-tetramethyl-1,4,4a,5,6,7,8,8a-octahydronaphthalen-1-yl hexanoate.^[1] Its structure was elucidated through detailed spectroscopic analysis, including high-resolution electrospray ionisation mass spectrometry (HRESI(+)-MS) and NMR spectroscopy.^[3]

Chemical Structure:

Table 1: Physicochemical Properties of **Nanangenine F**

Property	Value	Reference
Formal Name	(1R,4R,4aR,5R,8aS)-4-formyl-4,5-dihydroxy-3,4a,8,8-tetramethyl-1,4,4a,5,6,7,8,8a-octahydronaphthalen-1-yl hexanoate	[1]
Molecular Formula	C ₂₁ H ₃₄ O ₅	[1][3]
Formula Weight	366.5 g/mol	[1]
Physical Description	White powder / Solid	
Purity	≥95%	[1]
Optical Rotation	[\alpha]D ²⁴ -268 (c 0.24, MeOH)	
SMILES	CC1(C)CC--INVALID-LINK-- [C@@]2(C)[C@@]1([H])-- INVALID-LINK--C=C(C) [C@]2(O)C=O	[1]
InChI Key	YBVXMQREWROXKL- XDISJUHXSA-N	[1]

Biological Activity

Nanangenine F has been evaluated for its in vitro biological activities and has shown both antibacterial and cytotoxic properties.

Antibacterial Activity

Nanangenine F exhibits activity against the Gram-positive bacterium *Bacillus subtilis*, with a reported IC₅₀ value of 78 µg/mL.[1]

Cytotoxic Activity

The cytotoxic effects of **Nanangenine F** have been assessed against a panel of cancer and non-cancerous cell lines. The compound displayed cytotoxicity against murine myeloma (NS-1), prostate cancer (DU145), and breast cancer (MCF-7) cell lines.^[1] Notably, it also showed cytotoxicity towards non-cancerous neonatal foreskin fibroblast (NFF) cells.^[1] The IC₅₀ values are summarized in the table below.

Table 2: Cytotoxic Activity of **Nanangenine F** (IC₅₀ values)

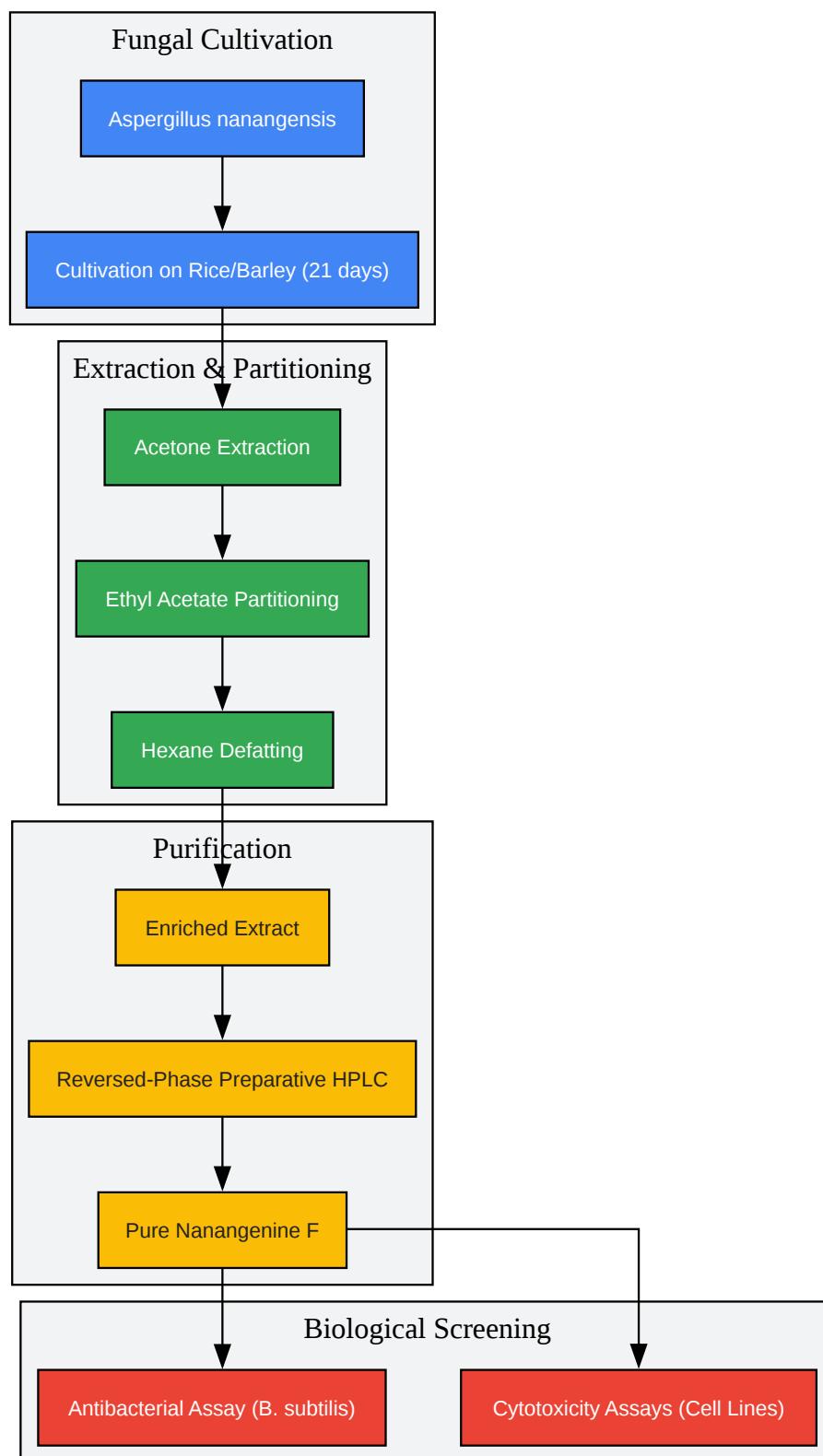
Cell Line	Cell Type	IC ₅₀ (µg/mL)	Reference
NS-1	Murine Myeloma	49	[1]
DU145	Human Prostate Carcinoma	95	[1]
MCF-7	Human Breast Adenocarcinoma	49	[1]
NFF	Neonatal Foreskin Fibroblast	84	[1]
B. subtilis	Gram-positive bacterium	78	[1]

Currently, the specific signaling pathways through which **Nanangenine F** exerts its cytotoxic effects have not been elucidated in the available scientific literature. Further research is required to determine its mechanism of action.

Experimental Protocols

The following sections detail the methodologies for the production, isolation, and biological evaluation of **Nanangenine F**.

Fungal Cultivation and Metabolite Production


- Organism: *Aspergillus nanangensis*.^{[1][2]}
- Cultivation: The fungus is cultivated on solid substrates such as jasmine rice and pearl barley.^[3]

- Incubation: The cultures are incubated for 21 days to allow for sufficient growth and production of secondary metabolites.[3]

Isolation and Purification of Nanangenine F

The general workflow for isolating **Nanangenine F** is as follows:

- Extraction: The fungal cultures are extracted with acetone.
- Partitioning: The resulting aqueous residue is partitioned with ethyl acetate (EtOAc) to separate compounds based on polarity.
- Defatting: The extract is then defatted using hexane to remove non-polar lipid components.
- Purification: Final purification of **Nanangenine F** from the enriched extract is achieved through reversed-phase preparative High-Performance Liquid Chromatography (HPLC).[3]

[Click to download full resolution via product page](#)*Isolation and screening workflow for **Nanangenine F**.*

Cytotoxicity Assay Protocol (General Methodology)

While the specific parameters for the cytotoxicity assays of **Nanangenine F** are not detailed in the referenced abstracts, a general protocol for such an assay is provided below. This is representative of standard *in vitro* methods used to determine the IC₅₀ values.

- **Cell Seeding:** Target cells (e.g., MCF-7, DU145) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- **Compound Treatment:** A stock solution of **Nanangenine F** is prepared and serially diluted to a range of concentrations. The cell culture medium is replaced with medium containing these dilutions. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the compound dilutions.
- **Incubation:** The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effect.
- **Viability Assessment:** Cell viability is assessed using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) release assay.
 - **MTT Assay:** MTT solution is added to each well and incubated. Viable cells with active metabolism convert the yellow MTT into a purple formazan product. A solubilizing agent is then added to dissolve the formazan crystals, and the absorbance is read using a microplate reader.
- **Data Analysis:** The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.

Conclusion

Nanangenine F is a drimane sesquiterpenoid with demonstrated antibacterial and broad-spectrum cytotoxic activities. Its well-defined chemical structure and interesting biological profile make it a valuable candidate for further investigation in the fields of medicinal chemistry and pharmacology. Future research should focus on elucidating its mechanism of action, including the identification of its molecular targets and affected signaling pathways, to better

understand its therapeutic potential. The synthesis of analogues could also provide insights into the structure-activity relationships of this compound class.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Nanangenines: drimane sesquiterpenoids as the dominant metabolite cohort of a novel Australian fungus, *Aspergillus nanangensis* [beilstein-journals.org]
- To cite this document: BenchChem. [Nanangenine F: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10823458#nanangenine-f-chemical-structure-and-properties\]](https://www.benchchem.com/product/b10823458#nanangenine-f-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com